molecular formula C10H12ClN3 B13199849 2-Chloro-6-(diethylamino)pyridine-4-carbonitrile

2-Chloro-6-(diethylamino)pyridine-4-carbonitrile

Cat. No.: B13199849
M. Wt: 209.67 g/mol
InChI Key: RUSAVXPWLXZGSA-UHFFFAOYSA-N
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Description

2-Chloro-6-(diethylamino)pyridine-4-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with a chloro group, a diethylamino group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(diethylamino)pyridine-4-carbonitrile typically involves the reaction of 2-chloro-4-cyanopyridine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and may require the use of a catalyst to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(diethylamino)pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyridine derivative, while oxidation can produce a pyridine N-oxide.

Scientific Research Applications

2-Chloro-6-(diethylamino)pyridine-4-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(diethylamino)pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Chloro-6-(diethylamino)pyridine-4-carbonitrile can be compared with other similar compounds, such as:

    2-Chloro-4-cyanopyridine: Lacks the diethylamino group, making it less versatile in certain reactions.

    2-Chloro-6-(4-chlorophenyl)pyridine-3-carbonitrile: Contains a different substituent on the pyridine ring, leading to different chemical properties and applications.

    2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds have a different core structure but share some similar functional groups, leading to comparable reactivity in certain contexts.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

Molecular Formula

C10H12ClN3

Molecular Weight

209.67 g/mol

IUPAC Name

2-chloro-6-(diethylamino)pyridine-4-carbonitrile

InChI

InChI=1S/C10H12ClN3/c1-3-14(4-2)10-6-8(7-12)5-9(11)13-10/h5-6H,3-4H2,1-2H3

InChI Key

RUSAVXPWLXZGSA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=CC(=C1)C#N)Cl

Origin of Product

United States

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